

Application Notes & Protocols: Using CD36 (93-110)-Cys to Block CD36-Thrombospondin Interaction

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Compound of Interest

Compound Name: CD36 (93-110)-Cys

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Introduction

CD36, also known as fatty acid translocase (FAT) or platelet glycoprotein IV, is a transmembrane glycoprotein that functions as a scavenger receptor for a wide array of ligands, including thrombospondin-1 (TSP-1), long-chain fatty acids, and oxidized low-density lipoproteins.[1] The interaction between CD36 and its ligand TSP-1 is a critical regulatory mechanism in various physiological and pathological processes. This binding is predominantly known to initiate anti-angiogenic signals, induce apoptosis in endothelial cells, and modulate inflammatory responses.[2][3][4]

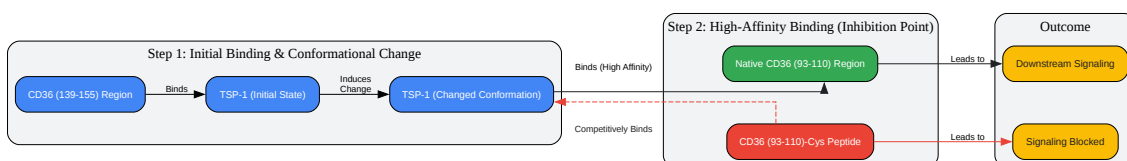
The CD36 (93-110) peptide, with the sequence H-Tyr-Arg-Val-Arg-Phe-Leu-Ala-Lys-Glu-Asn-Val-Thr-Gln-Asp-Ala-Glu-Asp-Asn-OH, is a synthetic peptide derived from a specific TSP-1 binding region on the CD36 receptor.[5] The addition of a C-terminal Cysteine, creating **CD36 (93-110)-Cys**, facilitates conjugation for experimental applications. This peptide acts as a specific antagonist, effectively blocking the CD36-TSP-1 interaction and enabling researchers to dissect its functional consequences.

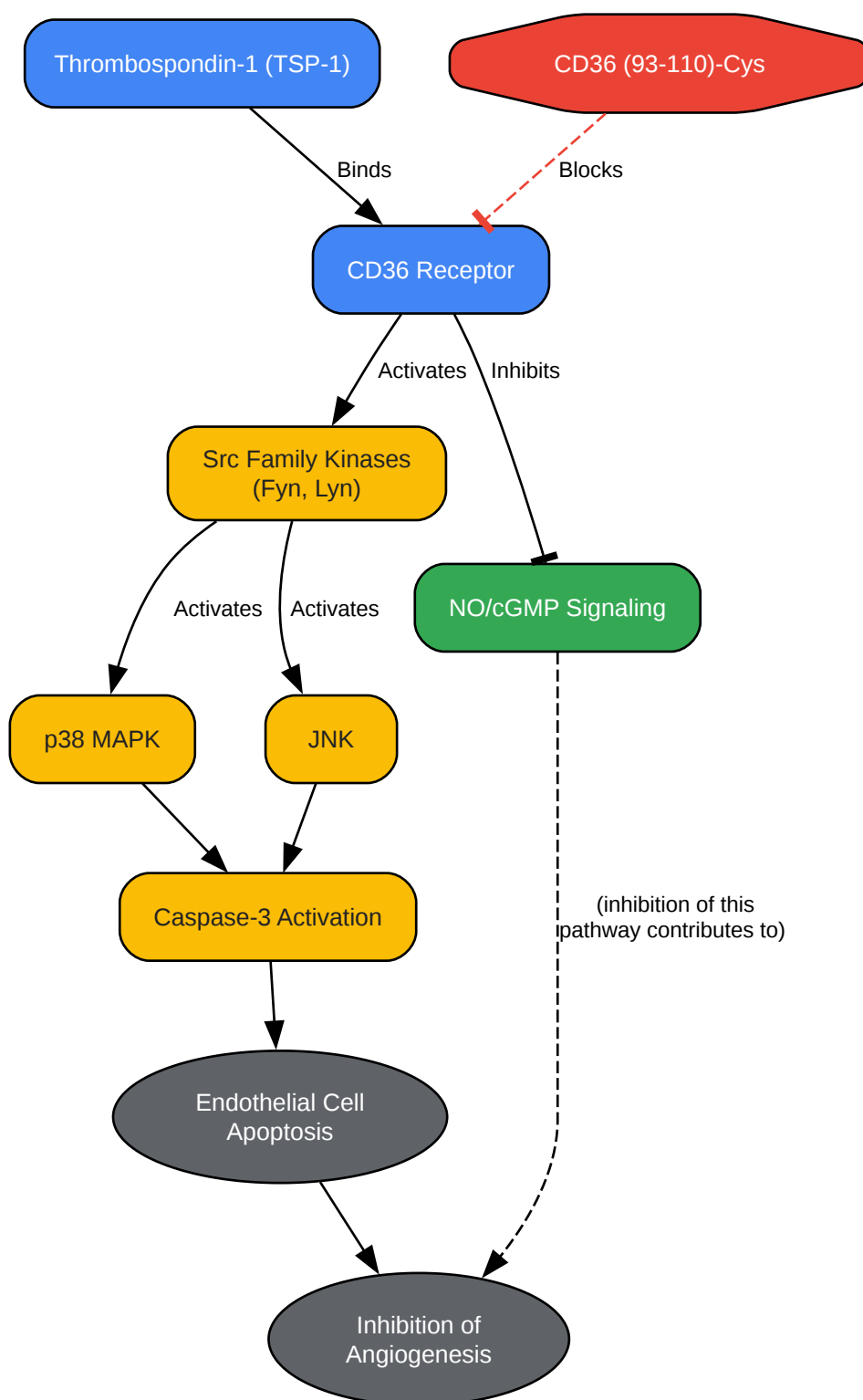
Mechanism of Action

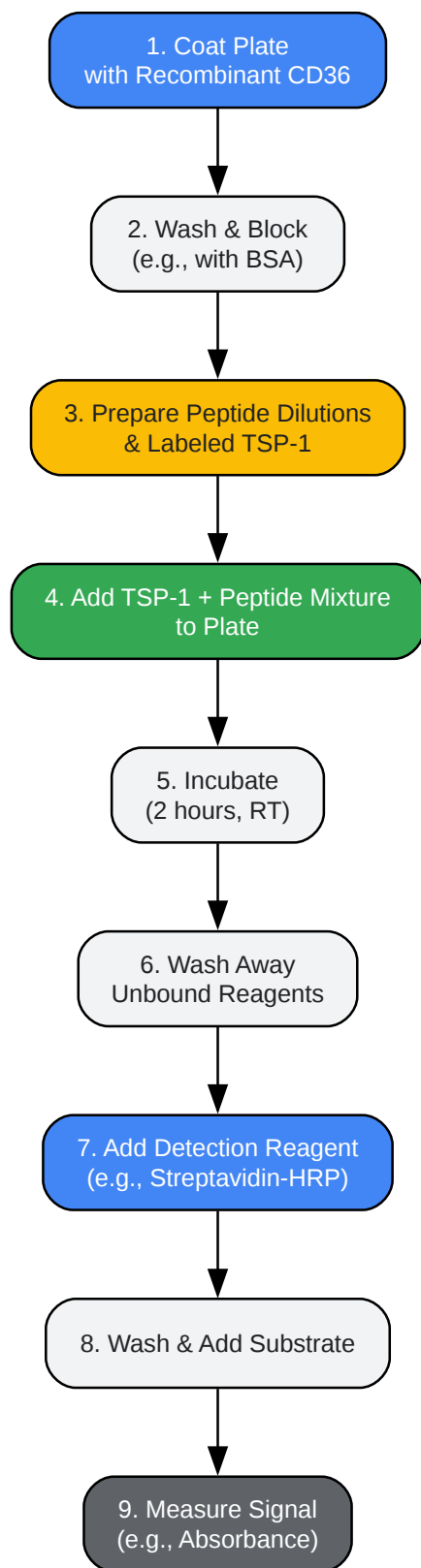
The binding of CD36 to TSP-1 is a sophisticated two-step process.

- **Initial Binding:** The sequence 139-155 on the CD36 receptor first binds to TSP-1. This initial interaction is of lower affinity and surprisingly augments the overall binding process.
- **Conformational Change and High-Affinity Binding:** This first binding event induces a conformational change in the TSP-1 protein, which exposes a new, high-affinity binding site. The CD36 (93-110) region of the receptor then binds to this newly revealed site, stabilizing the interaction.

The **CD36 (93-110)-Cys** peptide functions as a competitive inhibitor by targeting the second step of this process. By occupying the high-affinity binding site on TSP-1 after its conformational change, it prevents the native CD36 receptor from completing the binding cascade, thereby blocking downstream signaling.







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